(1R,2S)-2-(4-Ethoxyphenyl)cyclopropan-1-amine

LSD1 Inhibition Epigenetics Cyclopropylamine SAR

(1R,2S)-2-(4-Ethoxyphenyl)cyclopropan-1-amine (CAS 1258784-69-8) is a single-enantiomer, trans-configured arylcyclopropylamine (ACPA) featuring a 4-ethoxyphenyl substituent on the cyclopropane ring. It belongs to a compound class known for mechanism-based inhibition of flavoenzyme oxidases, including lysine-specific histone demethylase 1 (LSD1) and monoamine oxidases A and B (MAO A/B).

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Cat. No. B13246411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-2-(4-Ethoxyphenyl)cyclopropan-1-amine
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2CC2N
InChIInChI=1S/C11H15NO/c1-2-13-9-5-3-8(4-6-9)10-7-11(10)12/h3-6,10-11H,2,7,12H2,1H3/t10-,11+/m0/s1
InChIKeyHUSKAVYEEJPUJN-WDEREUQCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure (1R,2S)-2-(4-Ethoxyphenyl)cyclopropan-1-amine: A Chiral trans-Arylcyclopropylamine Scaffold for LSD1/MAO Inhibitor Research


(1R,2S)-2-(4-Ethoxyphenyl)cyclopropan-1-amine (CAS 1258784-69-8) is a single-enantiomer, trans-configured arylcyclopropylamine (ACPA) featuring a 4-ethoxyphenyl substituent on the cyclopropane ring . It belongs to a compound class known for mechanism-based inhibition of flavoenzyme oxidases, including lysine-specific histone demethylase 1 (LSD1) and monoamine oxidases A and B (MAO A/B) [1]. The (1R,2S) stereochemistry is critical for biological activity, as this enantiomer is typically the eutomer for LSD1 inhibition within this scaffold class [2]. This compound serves as a key chiral building block for developing potent and selective LSD1 inhibitors, an epigenetic target of high interest in oncology drug discovery.

Chiral Scaffold Single (1R,2S)-enantiomer, trans-arylcyclopropylamine
Target Class LSD1 / MAO flavoenzyme inhibitor research
Procurement Rationale Defined stereochemistry for epigenetic SAR studies

Why (1R,2S)-2-(4-Ethoxyphenyl)cyclopropan-1-amine Cannot Be Replaced by Other trans-2-Arylcyclopropylamines


Simple replacement of (1R,2S)-2-(4-Ethoxyphenyl)cyclopropan-1-amine with other in-class compounds, such as tranylcypromine or the 4-methoxy analog, is unreliable due to profound variations in target potency, selectivity, and drug-like properties. Within the trans-2-arylcyclopropylamine scaffold, the electronic and lipophilic nature of the para-substituent on the phenyl ring fundamentally governs the binding interactions with the FAD cofactor in the active sites of LSD1 and MAOs [1]. The ethoxy group confers a distinct balance of steric bulk, electron donation, and lipophilicity (clogP) that directly impacts inhibitor binding kinetics, isoform selectivity between LSD1 and MAOs, and metabolic stability, parameters where unsubstituted, methoxy, or halogenated analogs can show significantly different profiles [2]. Therefore, sourcing the specific chiral ethoxy derivative is essential for maintaining the integrity of a defined SAR series.

Para‑substituent electronic effects
Ethoxy vs. methoxy or unsubstituted alters FAD cofactor binding and LSD1/MAO kinetics. Direct replacement may shift target engagement.
Lipophilicity‑driven metabolic profile
4‑Ethoxy increases clogP versus 4‑methoxy, potentially altering metabolic stability and permeability; simple analog swap can confound ADME interpretation.
Selectivity window divergence
Alkoxy vs. halogen para‑substitution produces distinct LSD1/MAO‑B selectivity profiles; halogenated analogs may exhibit narrower selectivity, limiting direct substitution.

Quantitative Differentiation Evidence for (1R,2S)-2-(4-Ethoxyphenyl)cyclopropan-1-amine vs. Comparator Analogs


LSD1 Inhibitory Potency of 4-Ethoxyphenyl vs. Unsubstituted Phenyl (Tranylcypromine) Scaffold

In the trans-arylcyclopropylamine class, para-substitution with an ethoxy group is predicted to enhance LSD1 inhibitory potency compared to the unsubstituted phenyl parent, tranylcypromine. SAR studies demonstrate that electron-donating para-substituents improve binding affinity within the LSD1 active site [1]. While direct IC50 data for (1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine is not yet publicly available, the closely related (1R,2S)-2-(4-methoxyphenyl)cyclopropan-1-amine exhibits an IC50 of 56 nM against LSD1 in a biochemical assay [2]. Based on the enhanced lipophilicity and electron-donating ability of ethoxy over methoxy, the 4-ethoxy analog is anticipated to achieve similar or improved potency relative to the methoxy derivative, representing a substantial gain over tranylcypromine (IC50 > 1000 nM for LSD1) [1].

LSD1 Potency (Projected)
Class‑level inference
Projected <100 nM vs. tranylcypromine >1000 nM
Supports LSD1 potency ranking within alkoxy class; requires direct assay confirmation
Direct IC₅₀ data for this specific enantiomer not publicly available
LSD1 Inhibition Epigenetics Cyclopropylamine SAR

Selectivity Window: LSD1 over MAO-B for 4-Ethoxyphenyl vs. 4-Halogenated Analogs

Selectivity for LSD1 over MAO-B is a crucial safety and efficacy parameter, as MAO-B inhibition can lead to off-target CNS-mediated side effects. The substituent at the para-position of the phenyl ring is a key selectivity determinant [1]. While the 4-ethoxy derivative's selectivity index is not explicitly quantified in public datasets, class-level SAR indicates that alkoxy substituents (methoxy, ethoxy) offer a more favorable selectivity window than halogen substituents (e.g., chloro, fluoro) [2]. For instance, a 4-chlorophenyl analog is reported to have a narrow selectivity ratio (LSD1/MAO-B < 10-fold), whereas the 4-methoxyphenyl analog exhibits a >100-fold selectivity window (MAO-B IC50 > 5000 nM) [3]. The 4-ethoxyphenyl derivative is inferred to maintain this wide selectivity window, distinguishing it from halogen-substituted analogs.

LSD1/MAO‑B Selectivity
Class‑level inference
Inferred >100‑fold (alkoxy) vs. <10‑fold (4‑chloro)
Supports selectivity ranking for alkoxy‑substituted over halogenated analogs; experimental validation needed
Selectivity index inferred from class SAR; direct measurement pending
LSD1 Selectivity MAO Inhibition Safety Profile

Calculated Lipophilicity and Predicted Metabolic Stability: 4-Ethoxy vs. 4-Methoxy Substituents

The ethoxy group imparts a higher calculated lipophilicity (clogP) compared to the methoxy analog, a key parameter influencing passive membrane permeability and metabolic pathways. The ethoxy substituent confers superior clogP while maintaining a reasonable hydrogen bond acceptor profile, potentially enhancing blood-brain barrier penetration [1]. However, the extended alkyl chain in ethoxy may also serve as a site for oxidative O-dealkylation, which could be strategically advantageous or disadvantageous depending on the desired pharmacokinetic profile. The clogP difference is a quantifiable differentiation that alters the in vivo distribution profile, making it a distinct chemical tool.

Calculated Lipophilicity
Supporting evidence
clogP ≈ 1.8 (Δ +0.5 vs. 4‑methoxy)
Indicates higher lipophilicity for permeability profiling; experimental logD needed
Calculated value (ChemDraw); not experimentally determined
Lipophilicity Metabolic Stability Drug Design

Procurement-Driven Application Scenarios for (1R,2S)-2-(4-Ethoxyphenyl)cyclopropan-1-amine


Lead Optimization in an LSD1-Targeted Oncology Program

This chiral amine is the optimal choice as a core scaffold for designing potent and selective LSD1 inhibitors for acute myeloid leukemia (AML) research. Its inferred superior potency over tranylcypromine, combined with the alkoxy-class selectivity advantage over MAO-B [3], makes it a high-value starting point for parallel SAR exploration. The single enantiomer ensures researchers are working with the biologically active eutomer, avoiding ambiguous data from racemic mixtures. Prioritizing this compound over the 4-methoxy or unsubstituted analogs allows the discovery team to directly explore the impact of increased lipophilicity and altered electronic effects on cell-based activity and in vivo efficacy.

Chemical Biology Probe for Epigenetic Enzyme Function

For academic groups investigating the role of LSD1 in stem cell differentiation or cancer, (1R,2S)-2-(4-Ethoxyphenyl)cyclopropan-1-amine serves as a mechanistic probe with a finely tuned warhead. Compared to classic MAO inhibitors like tranylcypromine, its scaffold can be further derivatized to achieve selective LSD1 inhibition [1]. Its specific substitution pattern provides a distinct interaction footprint with the enzyme's FAD cofactor, making it a valuable tool for structural biology studies to understand enzyme-inhibitor recognition and mechanism of action, which differs from other para-substituted analogs.

Asymmetric Synthesis and Chiral Building Block Sourcing

The (1R,2S) absolute configuration is pre-defined and non-trivial to install via asymmetric synthesis. Sourcing this single enantiomer from a supplier certifies the necessary stereochemical fidelity for building complex, patentable LSD1 inhibitor hybrids (e.g., PCPA-lysine conjugates) where the (1R,2S) configuration is known to be approximately eleven times more potent than the (1S,2R) isomer [2]. This eliminates the need for in-house chiral separation, accelerating the hit-to-lead timeline. For medicinal chemistry CROs, offering services with this specific enantiomer guarantees a higher probability of delivering a potent and selective lead series.

Differentiation from DPP-IV Inhibitor Series

While trans-2-aryl-cyclopropylamine analogues have been explored as DPP-IV inhibitors [4], the 4-ethoxyphenyl substitution pattern is structurally distinct from the optimized motifs in that class, which typically feature larger amine capping groups. Procuring this specific compound allows a researcher to cleanly investigate the LSD1/MAO pharmacological activity without interference from DPP-IV activity, a specificity not guaranteed with other less well-characterized arylcyclopropylamine building blocks.

Application
Selection Property
Validation Focus
LSD1‑targeted oncology SAR studies
Stereochemically pure (1R,2S) eutomer scaffold
LSD1 inhibition and MAO selectivity profiling
Epigenetic enzyme mechanistic studies
4‑Ethoxyphenyl substitution for distinct FAD interaction
LSD1/MAO inhibition mechanism characterization
Chiral building block for LSD1 inhibitor hybrids
Pre‑defined (1R,2S) configuration; eliminates chiral separation
Enantiomeric integrity and SAR consistency
LSD1/MAO vs. DPP‑IV selectivity screening
4‑Ethoxyphenyl motif distinct from DPP‑IV pharmacophores
Absence of DPP‑IV activity in LSD1/MAO assays
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